molecular formula C7H6Cl2Ru+2 B1507919 Dichloro-norbornadiene-ruthenium(II) CAS No. 48107-17-1

Dichloro-norbornadiene-ruthenium(II)

Cat. No. B1507919
CAS RN: 48107-17-1
M. Wt: 262.1 g/mol
InChI Key: YEEAFQBZFSVTRQ-UHFFFAOYSA-N
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Description

Dichloro-norbornadiene-ruthenium(II) (Ru(nbd)Cl2) is an organometallic ruthenium catalyst . It is used in various chemical reactions, including the direct arylation of arene C-H bonds by proton abstraction .


Chemical Reactions Analysis

Dichloro-norbornadiene-ruthenium(II) is used as a catalyst in various chemical reactions. For instance, it is used for the direct arylation of arene C-H bonds by proton abstraction . It also plays a role in the regio- and stereoselective hydrosilylation of isoprene .

Scientific Research Applications

Complex Preparation and Reactions

The complex (η6-cycloheptatriene)(η4-norbornadiene)ruthenium(0), derived from dichloro(η4-norbornadiene)dipyridineruthenium(II), efficiently interacts with acetylene in a [π6s+π2s]-cycloaddition reaction to form a new ruthenium(0) complex (Nagashima, Matsuda, & Itoh, 1983).

Structural Analysis

Dichlorobis(aniline)(norbornadiene)ruthenium, a complex involving dichloro-norbornadiene-ruthenium(II), exhibits a distorted octahedral geometry around the ruthenium atom. This complex, crystallized in the orthorhombic system, is characterized by specific bond distances and angles, highlighting the unique structural aspects of these types of complexes (Manoli, Gaughan, & Ibers, 1974).

Photochromic and Electronic Properties

A study on dinuclear complexes with a photochromic bridge, involving ruthenium(II) complexes, demonstrated the potential for intervalence electron transfer switching. This property is critical in developing molecular electronic devices or switches (Fraysse, Coudret, & Launay, 2000).

Novel Complex Formation

The formation of a novel ruthenium(II) olefin complex with a coordinated alicyclic carbon-hydrogen bond was reported. This complex was prepared by zinc reduction of [RuCl2(norbornadiene)]n, involving dichloro-norbornadiene-ruthenium(II), and highlights the versatility in synthesizing organometallic complexes (Itoh & Oshima, 1980).

Catalytic and Cycloaddition Reactions

Dichloro-norbornadiene-ruthenium(II) is instrumental in ruthenium-catalyzed [2+2] cycloadditions. Such reactions exhibit high chemo- and stereoselectivity with moderate regioselectivities. This study shows the importance of these complexes in facilitating specific organic reactions (Jordan & Tam, 2002).

Safety and Hazards

The safety data sheet for a similar compound, Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Ruthenium(II) complexes have drawn significant scientific interest due to their chemotherapeutic potential as anticancer and antimicrobial agents . Future research may focus on the synthesis of new ruthenium(II) complexes and their potential applications .

properties

IUPAC Name

2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEAFQBZFSVTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Ru+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722082
Record name 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

48107-17-1
Record name 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 48107-17-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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